molecular formula C18H16O7 B1237347 Santin CAS No. 27782-63-4

Santin

Cat. No.: B1237347
CAS No.: 27782-63-4
M. Wt: 344.3 g/mol
InChI Key: DWZAJFZEYZIHPO-UHFFFAOYSA-N
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Description

Santin is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 3, 6 and 4' and hydroxy groups at positions 5 and 7 respectively. It has a role as a plant metabolite. It is a trimethoxyflavone and a dihydroxyflavone. It derives from a flavone.

Scientific Research Applications

Anti-Influenza Activity

Santin, a flavonoid compound, has shown promising results in inhibiting influenza A virus (IAV) replication. A study conducted on MDCK and THP-1 cells demonstrated that this compound effectively reduced the phosphorylation of various MAPKs and the NF-κB factor, leading to a decrease in the expression of inflammatory cytokines in IAV-infected cells. This indicates its potential as a candidate for developing new anti-IAV drugs (Zhong, Wang, Yan, Wu, Gu, & Li, 2018).

Potential in Mitotic Blocking

This compound, isolated from Tanacetum parthenium, was identified in a study focusing on mitotic blocking activity. Although this compound was found to be less active compared to other flavonols isolated from the same plant, its presence and potential biological activity warrant further exploration (Long, Sauleau, David, Lavaud, Cassabois, Ausseil, & Massiot, 2003).

Authenticity Certification in Plant Material

In a study on Tanacetum parthenium (feverfew), this compound was identified as the main flavonoid in the plant's hydroalcoholic extract. The analysis of this compound is crucial to confirm the authenticity of the plant material, particularly because parthenolide, another compound found in the plant, is present in other Asteraceae species as well (Chaves & Costa, 2008).

Activity Against Parasitic Diseases

This compound has been reported to exhibit trypanocidal and leishmanicidal activities. In vitro studies revealed that this compound was effective against Trypanosoma cruzi epimastigotes and trypomastigotes, as well as promastigotes of Leishmania mexicana. Its non-cytotoxic nature against lymphoid cells suggests its potential as a lead compound for developing natural drugs for treating these parasitic diseases (Sülsen, Cazorla, Frank, Redko, Anesini, Coussio, Malchiodi, Martino, & Muschietti, 2007).

Anti-Inflammatory Properties

In a study on Tanacetum microphyllum, this compound, along with other flavonoids, demonstrated significant inhibitory effects on macrophage functions involved in the inflammatory process. These compounds were found to inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated mouse peritoneal macrophages. This suggests their contribution to the anti-inflammatory properties of the plant (Abad, Bermejo, Alvarez, Guerra, Silván, & Villar, 2004).

Properties

IUPAC Name

5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZAJFZEYZIHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182109
Record name Santin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27782-63-4
Record name Santin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27782-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Santin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Santin?

A1: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of this compound.

Q3: How does this compound interact with its targets to exert its effects?

A3: this compound has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).

Q4: What are the downstream effects of this compound's interaction with these targets?

A4: this compound's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.

Q5: Does this compound influence oxidative stress in cells?

A5: Research suggests that this compound induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.

Q6: What types of cell lines have been used to study the effects of this compound in vitro?

A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in this compound research. Additionally, normal fibroblasts have been used to assess potential toxicity.

Q7: Has this compound shown activity against any parasites?

A7: Yes, this compound has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Q8: Are there any animal models used in this compound research?

A8: Research on this compound has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.

Q9: From which plants is this compound primarily isolated?

A9: this compound is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).

Q10: Are there standardized methods for extracting and quantifying this compound from these plants?

A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts.

Q11: Does the extraction method influence the yield and purity of this compound?

A11: Different extraction techniques, such as percolation, can impact the yield and purity of this compound obtained from plant sources.

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